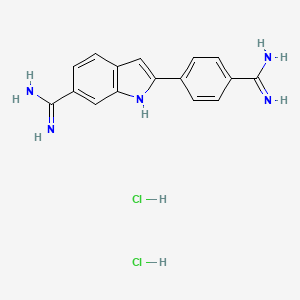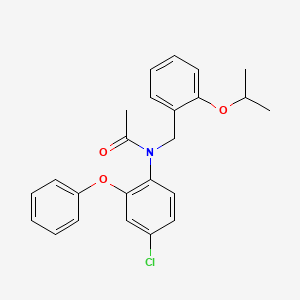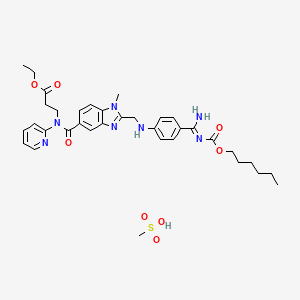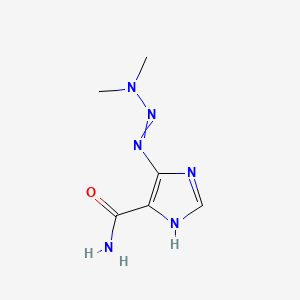
DAPI
Descripción general
Descripción
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA . It is used extensively in fluorescence microscopy . As DAPI can pass through an intact cell membrane, it can be used to stain both live and fixed cells .
Synthesis Analysis
The DAPI structure has been modified by replacing the phenyl group with substituted phenyl or heteroaryl rings . Twelve amidines were synthesized and their DNA binding, fluorescence properties, in vitro and in vivo activities were evaluated .Molecular Structure Analysis
DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) . When bound to double-stranded DNA, DAPI has an absorption maximum at a wavelength of 358 nm (ultraviolet) and its emission maximum is at 461 nm (blue) .Chemical Reactions Analysis
DAPI forms a fluorescent complex by attaching in the minor groove of A-T rich sequences of DNA . It also forms nonfluorescent intercalative complexes with double-stranded nucleic acids .Physical And Chemical Properties Analysis
DAPI is a blue-fluorescent DNA stain that exhibits 20-fold enhancement of fluorescence upon binding to AT regions of dsDNA . It is excited by the violet (405 nm) laser line .Aplicaciones Científicas De Investigación
Microfluidic Single-Cell Cell Cycle Analysis
- Scientific Field : Cell Biology, Microfluidics .
- Application Summary : DAPI staining is used for single-cell cell cycle analysis in microfluidic chips .
- Methods of Application : Cells are seeded and attached to microfluidic channels. Cell nucleic DNA is imaged by DAPI staining under a fluorescent microscope. Fluorescent intensities of the cell nuclei DNA are converted to depict histograms for cell cycle phases .
- Results : The study showed that as few as a few hundred cells could be measured by DAPI staining in the range of 0.4–0.6 μg/mL to depict histograms with typical cell cycle phase distribution .
Counting Cells
- Scientific Field : Cell Biology .
- Application Summary : DAPI is frequently used for counting cells due to its high affinity for DNA .
- Methods of Application : Cells are stained with DAPI and then counted under a fluorescent microscope .
- Results : The number of cells can be accurately determined based on the number of DAPI-stained nuclei .
Measuring Apoptosis
- Scientific Field : Cell Biology .
- Application Summary : DAPI is used to measure apoptosis, a form of programmed cell death .
- Methods of Application : Apoptotic cells show nuclear condensation and fragmentation, which can be visualized by DAPI staining .
- Results : The percentage of apoptotic cells can be quantified by counting the number of cells showing nuclear condensation and fragmentation .
Sorting Cells Based on DNA Content
- Scientific Field : Cell Biology .
- Application Summary : DAPI is used for sorting cells based on DNA content .
- Methods of Application : Cells are stained with DAPI and then sorted using flow cytometry based on their DNA content .
- Results : Cells can be sorted into different groups based on their DNA content, such as cells in different phases of the cell cycle .
Nuclear Segmentation in High-Content Imaging Analysis
- Scientific Field : Cell Biology, Bioinformatics .
- Application Summary : DAPI is used as a nuclear segmentation tool in high-content imaging analysis .
- Methods of Application : Cells are stained with DAPI, imaged, and then the images are analyzed using software tools to segment the nuclei .
- Results : The nuclear segmentation allows for the analysis of nuclear shape, size, and other features .
Exclusion of Dead and Apoptotic Cells in Flow Cytometric Analysis
- Scientific Field : Cell Biology .
- Application Summary : DAPI Staining Solution is suitable for the exclusion of dead and apoptotic cells from flow cytometric analysis .
- Methods of Application : Cells are stained with DAPI and then analyzed using flow cytometry. Dead and apoptotic cells can be excluded based on their DAPI staining .
- Results : This allows for the analysis of live cells only, excluding dead and apoptotic cells .
Multiplex Immunofluorescence
- Scientific Field : Cellular Biology, Immunology .
- Application Summary : DAPI is used in multiplex immunofluorescence, which has revolutionized our understanding of cellular structures and functions .
- Methods of Application : DAPI is used as a nuclear marker in sequential immunofluorescence technology (seqIF™), which comprises successive cycles of staining, imaging, and elution . DAPI is critical as a counterstaining agent, aiding nuclear detection .
- Results : DAPI provides a crucial reference point for cell identification within a sample, especially vital in cancer research and neuroscience studies, where cell populations often exhibit unique nuclear characteristics .
Efficient Nuclei Segmentation with HORIZON™
- Scientific Field : Cell Biology, Bioinformatics .
- Application Summary : DAPI plays an important role in the nuclei segmentation process of HORIZON™, Lunaphore’s tissue analysis software .
- Methods of Application : The segmentation algorithm employed in HORIZON™ is trained on a diverse array of samples, encompassing multiple tissue types to delimit nuclear borders based on the DAPI signal in the image .
- Results : Efficient nuclei segmentation allows for streamlined image analysis and single-cell data extraction .
Fluorescent Staining of DNA for Fluorescence Microscopy
- Scientific Field : Cellular Biology, Microscopy .
- Application Summary : DAPI is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA. It is used extensively in fluorescence microscopy .
- Methods of Application : DAPI is used to stain DNA in cells, which are then visualized under a fluorescence microscope .
- Results : The strong fluorescence of DAPI when bound to DNA allows for clear visualization of cellular structures and functions .
Identifying and Counting Cells in Mixed Populations
- Scientific Field : Cellular Biology .
- Application Summary : DAPI’s specific affinity for DNA renders it ideal for identifying and counting cells in mixed populations, a common scenario in complex tissue samples or cell mixtures .
- Methods of Application : DAPI is used as a nuclear marker in samples, aiding in the identification and counting of cells .
- Results : DAPI provides a crucial reference point for cell identification within a sample, especially vital in cancer research and neuroscience studies, where cell populations often exhibit unique nuclear characteristics .
Enhancing the Delineation of Nuclear Boundaries
- Scientific Field : Cellular Biology .
- Application Summary : DAPI serves as a high-contrast stain, enhancing the delineation of nuclear boundaries .
- Methods of Application : DAPI is used to stain cell nuclei, and the resulting images are analyzed to study the nuclear boundaries .
- Results : The high-contrast staining of DAPI enhances the visualization of nuclear boundaries, aiding in the study of cellular structures .
Safety And Hazards
Direcciones Futuras
DAPI has been used in various research studies and its use is expected to continue in the future. For example, it has been used in fluorescence lifetime imaging for investigating chromatin condensation in human chromosomes . Another study discussed the use of DAPI fluorescence lifetime imaging for cell cycle profiling in fluorescence DAPI-stained images .
Propiedades
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5.2ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZBYLXNYPRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
47165-04-8 (Parent) | |
| Record name | Dapi dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40182879 | |
| Record name | 4',6-Diamidino-2-phenylindole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carbamimidoylphenyl)-1h-indole-6-carboximidamide dihydrochloride | |
CAS RN |
28718-90-3 | |
| Record name | Dapi dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',6-Diamidino-2-phenylindole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylindole-4',6-dicarboxamidine dihydrohydrochloride (hydrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPI DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76BFW26YJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















